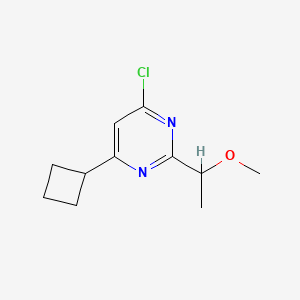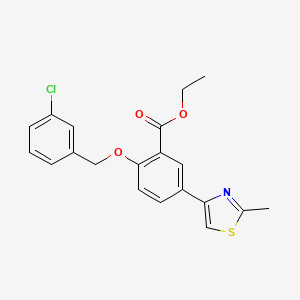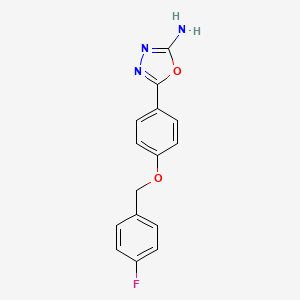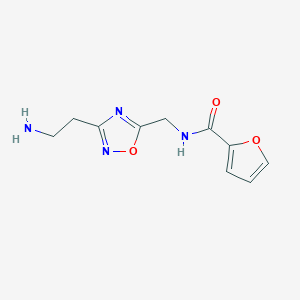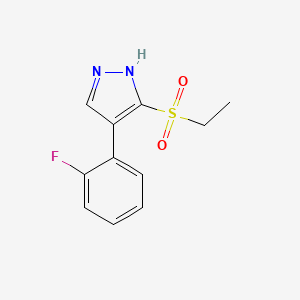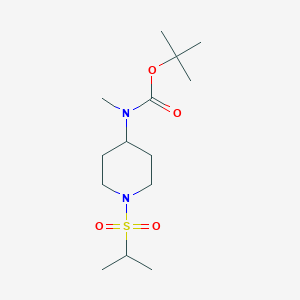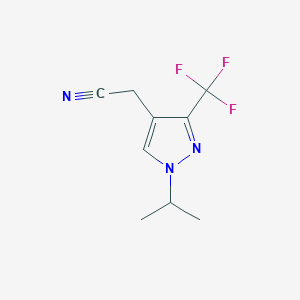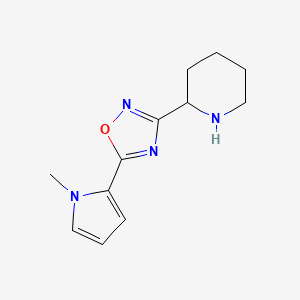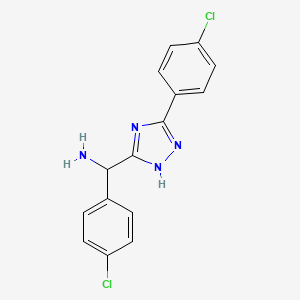
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazole ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-chlorobenzylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the triazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of various microorganisms, making it a valuable compound for developing new antibiotics and antifungal drugs .
Medicine
In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of new herbicides and pesticides that are more effective and environmentally friendly .
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves the inhibition of specific enzymes and receptors in biological systems. The triazole ring interacts with the active sites of enzymes, blocking their activity and leading to the inhibition of cellular processes. This compound has been shown to target enzymes involved in DNA replication and protein synthesis, making it effective against rapidly dividing cells such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)methanamine: A simpler compound with similar antimicrobial properties.
(4-Chlorophenyl)(4-methylphenyl)methanamine: Another triazole derivative with potential anticancer activity.
Uniqueness
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its dual 4-chlorophenyl groups and triazole ring, which confer enhanced biological activity and specificity.
Propiedades
Fórmula molecular |
C15H12Cl2N4 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
Clave InChI |
OYMTUGCDOCVIQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)

![2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B15056127.png)
